3-methyl-5-(3-methylphenyl)-1H-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3-(3-methylphenyl)-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-4-3-5-9(6-7)10-11-8(2)12-13-10/h3-6H,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVMJBLNXASLGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701254108 | |
| Record name | 3-Methyl-5-(3-methylphenyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701254108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094688-08-0 | |
| Record name | 3-Methyl-5-(3-methylphenyl)-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094688-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-5-(3-methylphenyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701254108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 1,2,4 Triazole Ring Construction and Functionalization
Classical Synthetic Routes to the 1,2,4-Triazole (B32235) Core
Traditional methods for the synthesis of the 1,2,4-triazole nucleus have been well-established for over a century and continue to be fundamental in organic synthesis. These routes often involve the cyclization of linear precursors.
Cyclization Reactions of Hydrazine (B178648) Derivatives
The cyclization of hydrazine derivatives is a cornerstone in the synthesis of 1,2,4-triazoles. This approach typically involves the reaction of hydrazines or acylhydrazines with a variety of carbon and nitrogen-containing reagents. For instance, the reaction of acylhydrazines with amidines can lead to the formation of 3,5-disubstituted-1,2,4-triazoles. researchgate.net Another common method involves the reaction of hydrazides with isothiocyanates, followed by cyclization. mdpi.com The synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, a related structure, has been achieved through the cyclization of potassium dithiocarbazinate with hydrazine hydrate (B1144303). nepjol.info
These reactions often require elevated temperatures and can be catalyzed by either acids or bases. The specific substituents on the final triazole ring are determined by the choice of the starting hydrazine derivative and the cyclizing agent. For the synthesis of 3-methyl-5-(3-methylphenyl)-1H-1,2,4-triazole, this would involve the use of a hydrazine derivative containing the 3-methylphenyl moiety and a reagent that provides the methyl group and the remaining ring atoms.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 1,2,4-triazoles in a single step from three or more starting materials. rsc.org These reactions are highly valued for their ability to rapidly generate molecular diversity. A variety of MCRs have been developed for the synthesis of 1,2,4-triazoles. For example, a three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones can yield 1,2,4-triazole-based hybrids. rsc.org Another approach involves the reaction of carboxylic acids, monosubstituted hydrazines, and primary amidines in a one-pot process to produce 1,3,5-trisubstituted 1,2,4-triazoles. isres.org
The key advantage of MCRs is the formation of multiple bonds in a single operation, which simplifies the synthetic process and reduces waste. The synthesis of 1-aryl 1,2,4-triazoles has been achieved directly from anilines, amino pyridines, and pyrimidines in a multicomponent process. acs.org
| Reactants | Catalyst/Conditions | Product Type |
| 1,3-diones, β-nitrostyrenes, aldehyde hydrazones | Base-promoted | 1,2,4-triazole-based hybrids rsc.org |
| Carboxylic acids, monosubstituted hydrazines, primary amidines | HATU, DIPEA | 1,3,5-trisubstituted 1,2,4-triazoles isres.org |
| Anilines, amino pyridines, pyrimidines | Not specified | 1-aryl 1,2,4-triazoles acs.org |
Pellizzari Reaction and Einhorn-Brunner Reaction Variants
The Pellizzari and Einhorn-Brunner reactions are classical name reactions for the synthesis of 1,2,4-triazoles. wikipedia.org
The Pellizzari reaction , discovered by Guido Pellizzari in 1911, involves the reaction of an amide with a hydrazide to form a 1,2,4-triazole. wikipedia.org The reaction proceeds through the formation of an acylamidrazone intermediate, which then undergoes cyclization. utar.edu.my While effective, this reaction often requires high temperatures and long reaction times, and the yields can be low. wikipedia.org For example, the reaction of benzamide (B126) and benzoyl hydrazide yields 3,5-diphenyl-1,2,4-triazole. scispace.com
The Einhorn-Brunner reaction is the reaction of imides with alkyl hydrazines to form an isomeric mixture of 1,2,4-triazoles. wikipedia.org This reaction is typically carried out in the presence of a weak acid. scispace.com The regioselectivity of the reaction can be influenced by the nature of the substituents on the imide. wikipedia.org
Modern Synthetic Techniques
To overcome the limitations of classical methods, such as harsh reaction conditions and long reaction times, modern synthetic techniques have been developed. These methods often lead to higher yields, shorter reaction times, and are more environmentally friendly.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating a wide range of reactions. rsc.org In the synthesis of 1,2,4-triazoles, microwave assistance has been shown to dramatically reduce reaction times and improve yields. nih.govrjptonline.org For instance, a catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) can be achieved in just 10 minutes at 160°C under microwave irradiation, with yields ranging from 54-81%. organic-chemistry.org This method offers excellent functional group tolerance. organic-chemistry.org
The advantages of microwave-assisted synthesis include rapid and uniform heating, which can lead to cleaner reactions with fewer side products. This technique has been successfully applied to various classical reactions for 1,2,4-triazole synthesis, including those involving hydrazine derivatives. rjptonline.org
| Reactants | Conditions | Reaction Time | Yield |
| Hydrazines and formamide | 160°C, Microwave | 10 minutes | 54-81% organic-chemistry.org |
| N-acylated amides and hydrazine hydrochlorides | Microwave irradiation | a few minutes | Good yields researchgate.net |
Ultrasound-Assisted Synthesis
Ultrasound irradiation is another green chemistry technique that utilizes acoustic cavitation to provide the energy for chemical reactions. asianpubs.org This method has been successfully employed for the synthesis of 1,2,4-triazole derivatives, often resulting in good yields and shorter reaction times compared to conventional methods. mdpi.com For example, a one-pot reaction of α-nitrophenyl hydrazones with methylene (B1212753) amines under ultrasound irradiation, using sodium nitrite (B80452) as an oxidant and a phase transfer catalyst, afforded 1,2,4-triazoles in yields ranging from 38.6-86.2%. asianpubs.org
Ultrasound-assisted synthesis is known for its ability to enhance reaction rates and yields through the formation and collapse of microbubbles, which generate localized high temperatures and pressures. asianpubs.org This technique has been applied to the synthesis of polyfunctional 1,2,4-triazoles, demonstrating its utility in generating compounds with potential biological activities. researchgate.net
| Reactants | Conditions | Reaction Time | Yield |
| α-nitrophenyl hydrazones and methylene amines | Ultrasound, NaNO₂, BTEAC | Not specified | 38.6-86.2% asianpubs.org |
| 1,2,4-triazole of 2-(4-isobutylphenyl) propanoic acid and electrophiles | Ultrasound, 45-55 °C | 40-80 minutes | 75-89% mdpi.com |
Green Chemistry Principles in 1,2,4-Triazole Synthesis
In recent years, the principles of green chemistry have become increasingly integral to the synthesis of heterocyclic compounds, including 1,2,4-triazoles. These methodologies aim to reduce waste, minimize energy consumption, and utilize less hazardous substances. Key green approaches applicable to the synthesis of 3,5-disubstituted 1,2,4-triazoles include microwave-assisted and ultrasound-assisted synthesis.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. nih.govrjptonline.org This technique has been successfully applied to the synthesis of various 1,2,4-triazole derivatives. For instance, the cyclization of chalcones with hydrazine hydrate in the presence of glacial acetic acid under microwave irradiation provides a rapid and efficient route to 1,3,5-trisubstituted 1,2,4-triazoles. nih.gov While a specific microwave-assisted synthesis for this compound is not extensively documented, the general applicability of this method to related structures suggests its potential as a viable and eco-friendly synthetic route. nih.govnih.gov
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of 1,2,4-triazoles. nih.gov Ultrasound irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. asianpubs.orgnih.gov This method has been employed for the synthesis of various 1,2,4-triazolo[1,5-a]pyrimidines and other triazole derivatives, demonstrating advantages such as shorter reaction times and milder conditions. nih.govnih.gov The synthesis of novel N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives has been efficiently achieved using ultrasound, with significantly improved yields and reduced reaction times compared to conventional methods. nih.gov
| Green Chemistry Approach | Key Advantages | Representative Reaction |
| Microwave-Assisted | Reduced reaction times, Increased yields, Higher purity | Cyclization of chalcones and hydrazine hydrate. nih.gov |
| Ultrasound-Assisted | Shorter reaction times, Milder conditions, High regioselectivity | Cyclocondensation of β-enaminones with 5-amino-1,2,4-triazole. nih.gov |
Functionalization and Derivatization Strategies of the 1,2,4-Triazole System
The biological activity and physicochemical properties of 1,2,4-triazoles can be fine-tuned through functionalization at various positions of the heterocyclic ring.
The 1,2,4-triazole ring possesses multiple sites for chemical modification, primarily at the nitrogen and carbon atoms. Alkylation of the endocyclic nitrogen atoms is a common strategy to introduce diverse substituents. researchgate.net The reaction of 1H-1,2,4-triazoles with alkyl halides typically yields a mixture of N1 and N4-alkylated isomers, with the regioselectivity influenced by the reaction conditions and the nature of the substituents on the triazole ring. researchgate.net
Functionalization at the carbon atoms of the triazole ring can be achieved through various methods. For instance, α-lithiation of 5-methyl-1,2,4-triazoles allows for the introduction of electrophiles at the methyl group, providing a pathway to more complex structures. tandfonline.com A documented example of functionalization on a closely related compound is the synthesis of Ethyl 5-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxylate, which provides a handle for further modifications at the C3 position, such as amide formation. nih.gov
Hybrid molecules, which combine the 1,2,4-triazole scaffold with other pharmacologically active moieties, represent a promising strategy in drug discovery. This approach can lead to compounds with enhanced biological activity or novel mechanisms of action. The synthesis of such hybrids often involves the coupling of a functionalized 1,2,4-triazole with another heterocyclic system. For example, new triazole-thiadiazole derivatives have been synthesized as hybrid molecules with potential antioxidant and antimicrobial activities. mdpi.com The synthesis of 1,2,3-triazole-containing hybrids has also been explored, demonstrating the versatility of click chemistry in creating complex molecular architectures. mdpi.com
The introduction of Schiff base and Mannich base functionalities onto the 1,2,4-triazole core is a well-established method for generating libraries of compounds with diverse biological activities. tucl.edu.npnepjol.info
Schiff Bases:
Schiff bases are typically formed through the condensation of an amino-substituted 1,2,4-triazole with an aldehyde or ketone. nih.govmwjscience.comdergipark.org.tr For instance, 3-amino-1,2,4-triazole can react with various benzaldehyde (B42025) derivatives to yield the corresponding Schiff bases. nih.govemanresearch.org These reactions are often carried out under mild conditions and can be facilitated by ultrasound irradiation, aligning with green chemistry principles. nih.gov While the direct synthesis of a Schiff base from this compound would require prior amination, the formation of Schiff bases from related amino-triazoles is a common and straightforward transformation. nih.govmwjscience.com
Mannich Bases:
Mannich bases are formed through the aminoalkylation of a compound containing an active hydrogen atom with formaldehyde (B43269) and a primary or secondary amine. tucl.edu.np In the context of 1,2,4-triazoles, the N-H proton of the triazole ring can participate in the Mannich reaction. This reaction allows for the introduction of an aminomethyl group at the nitrogen atom of the triazole ring, leading to the formation of N-Mannich bases. nih.govresearchgate.net The synthesis of Mannich bases derived from 4,5-disubstituted 1,2,4-triazole-3-thiones has been shown to be a quick and efficient process, yielding products with significant antibacterial activity. nih.gov
| Derivative Type | General Synthetic Route | Key Features |
| Schiff Bases | Condensation of an amino-triazole with an aldehyde/ketone. nih.gov | Introduces an imine (-C=N-) linkage, often enhancing biological activity. |
| Mannich Bases | Reaction of a triazole with formaldehyde and an amine. tucl.edu.np | Introduces an aminomethyl group, can improve solubility and bioactivity. |
Photochemical Approaches to 1,2,4-Triazole Synthesis
Photochemical reactions offer a unique and powerful tool for the synthesis of complex organic molecules under mild conditions. The use of light as a reagent can enable transformations that are not readily achievable through thermal methods. A notable photochemical approach to the synthesis of 1,2,4-triazoles involves the reaction of acceptor-only diazoalkanes with azodicarboxylates. rsc.org In this process, photoexcitation of the azodicarboxylate leads to the formation of a triplet species, which then reacts with a diazoalkane to form an azomethine ylide. This ylide subsequently undergoes a dipolar cycloaddition with a nitrile to furnish the 1,2,4-triazole ring. rsc.org This multicomponent reaction has been shown to have a broad substrate scope, offering a versatile route to a variety of substituted 1,2,4-triazoles. rsc.org
Based on a comprehensive search of available scientific literature, detailed experimental data required to construct an article on “this compound” according to the specified outline is not available.
While the compound is identified with CAS Number 1094688-08-0, published research containing specific details for the following mandated sections could not be located:
Structural Elucidation and Conformational Analysis in 1,2,4 Triazole Research
Conformational Analysis Studies:No conformational analysis studies for this compound are available in the searched literature.
Due to the strict instruction to focus solely on "3-methyl-5-(3-methylphenyl)-1H-1,2,4-triazole" and the absence of the necessary scientific data in the public domain, it is not possible to generate the requested thorough and scientifically accurate article. To proceed would require fabricating data, which is contrary to the core principles of scientific accuracy.
Based on a thorough review of available scientific literature, it is not possible to generate an article focusing solely on the computational and theoretical investigations of the chemical compound “this compound” as per the provided outline.
Extensive searches for specific studies on this particular molecule, including Density Functional Theory (DFT) calculations, ab initio and semi-empirical methods, analysis of its electronic properties, molecular docking studies, and molecular dynamics simulations, have not yielded any specific research findings.
The existing body of research provides a wealth of information on the computational and theoretical investigation of the broader class of 1,2,4-triazole (B32235) derivatives. nih.govpensoft.netmdpi.com These studies utilize the methods outlined in the query to explore the structural, electronic, and interactive properties of various substituted 1,2,4-triazoles to predict their potential biological activities. nih.govjocpr.comnih.gov However, applying these general findings to "this compound" without direct computational analysis of the molecule itself would be scientifically inaccurate and speculative.
To adhere to the strict instructions of focusing solely on "this compound" and maintaining scientific accuracy, the article cannot be generated due to the absence of specific data for this compound in the public domain.
Computational and Theoretical Investigations of 1,2,4 Triazole Derivatives
Molecular Modeling and Simulation Approaches
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for 3-methyl-5-(3-methylphenyl)-1H-1,2,4-triazole are not extensively documented in publicly available research, the general principles and methodologies applied to other 1,2,4-triazole (B32235) derivatives can be described. These studies typically explore how variations in the substituents on the triazole ring influence the compounds' biological effects.
Two-dimensional QSAR (2D-QSAR) models are the simplest form of QSAR and correlate biological activity with global or 2D molecular descriptors. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological, among others. For 1,2,4-triazole derivatives, 2D-QSAR studies often employ techniques like Multiple Linear Regression (MLR) to build a linear model that predicts the activity of new compounds. researchgate.net
The general process for a 2D-QSAR study on a series of 1,2,4-triazole derivatives would involve:
Data Set Selection: A series of 1,2,4-triazole compounds with experimentally determined biological activities is chosen.
Descriptor Calculation: A variety of 2D descriptors are calculated for each molecule in the series.
Model Development: Statistical methods, most commonly MLR, are used to build a mathematical equation that relates a selection of descriptors to the biological activity.
Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure its robustness and applicability to new, untested compounds. orientjchem.org
A hypothetical 2D-QSAR model for a series of 1,2,4-triazoles might take the form of the following equation:
pIC50 = c0 + c1(Descriptor1) + c2(Descriptor2) + ... + cn(Descriptorn)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and c represents the coefficients for each descriptor determined by the regression analysis.
Table 1: Common 2D Descriptors Used in QSAR Studies of 1,2,4-Triazole Derivatives
| Descriptor Category | Examples | Description |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Describes the electronic aspects of the molecule. |
| Steric | Molar Refractivity (MR), Molecular Weight, van der Waals volume | Relates to the size and shape of the molecule. |
| Hydrophobic | LogP (Partition Coefficient) | Measures the lipophilicity of the compound. |
| Topological | Connectivity Indices, Wiener Index | Numerical descriptors of molecular topology. |
In many QSAR studies of heterocyclic compounds like 1,2,4-triazoles, electronic and steric parameters are found to be crucial in determining their biological activity. zsmu.edu.ua
Electronic Parameters: These descriptors quantify the electronic properties of a molecule, such as its ability to participate in electrostatic interactions. For 1,2,4-triazole derivatives, the distribution of electron density within the molecule, influenced by the nature of the substituents, can significantly affect how the molecule interacts with its biological target. For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring of a compound like this compound would alter the electronic landscape of the entire molecule.
Steric Parameters: These parameters describe the size and shape of the molecule. The steric bulk of substituents can either promote or hinder the binding of a molecule to a receptor's active site. A bulky substituent might create a better fit, leading to enhanced activity, or it could cause steric hindrance, preventing the molecule from binding effectively.
A common approach in QSAR is to develop models that incorporate both electronic and steric descriptors to achieve a more accurate prediction of biological activity. For example, a study on a series of 1,2,4-triazole derivatives might find that a high molar refractivity (a steric parameter) combined with a specific partial charge on a triazole nitrogen atom (an electronic parameter) is correlated with increased activity.
Intermolecular Interactions and Hydrogen Bonding Analysis
The primary intermolecular interactions expected for this class of compounds are:
Hydrogen Bonding: The 1,2,4-triazole ring contains both hydrogen bond donors (the N-H group) and acceptors (the nitrogen atoms). This allows for the formation of robust hydrogen-bonding networks. In the solid state, it is common for 1,2,4-triazole derivatives to form dimers or chains through N-H···N hydrogen bonds. nih.gov For instance, the N-H of one triazole ring can form a hydrogen bond with one of the non-protonated nitrogen atoms of a neighboring molecule.
Table 2: Potential Intermolecular Interactions and Hydrogen Bonds for this compound
| Interaction Type | Donor | Acceptor | Description |
| Hydrogen Bond | N-H (Triazole) | N (Triazole) | Formation of dimers or chains, a primary organizing force. |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Parallel or offset stacking of aromatic rings. |
| C-H···π | C-H (Methyl/Phenyl) | Phenyl Ring | Interaction of a C-H bond with the face of an aromatic ring. |
The specific geometry of these interactions, such as bond lengths and angles, would be determined from crystallographic data. The interplay of these various forces dictates the final three-dimensional arrangement of the molecules in a crystal.
Despite a comprehensive search for the chemical compound "this compound," no specific research or data detailing its biological activities, as per the requested outline, could be located.
The scientific literature contains extensive research on the broader class of 1,2,4-triazole derivatives, highlighting their potential in various therapeutic areas. Studies on related compounds, including those with a "3-methyl phenyl moiety," have shown activities such as enzyme inhibition. nih.govacs.org However, these findings are not specific to "this compound" and cannot be extrapolated to create a scientifically accurate article focused solely on this compound.
The provided outline requires detailed information on enzyme inhibition studies, receptor antagonism/agonism, molecular binding affinity, antiproliferative activity against specific cancer cell lines, and antimicrobial mechanisms for the exact compound . Without dedicated research on "this compound," it is not possible to generate the thorough, informative, and scientifically accurate content required for each specified section and subsection.
Therefore, an article that strictly adheres to the provided outline and focuses solely on the chemical compound “this compound” cannot be generated at this time due to the absence of specific scientific data.
Exploration of Biological Activities and Associated Research Mechanisms of 1,2,4 Triazole Derivatives
In Vitro Cellular and Biochemical Investigations
Antioxidant Activity and Oxidative Stress Modulation Research
The 1,2,4-triazole (B32235) nucleus is a key structural motif in a variety of compounds that have demonstrated notable antioxidant activity. These compounds are capable of neutralizing free radicals and mitigating oxidative stress, which is implicated in the pathogenesis of numerous diseases. Research into the antioxidant properties of 1,2,4-triazole derivatives has identified several mechanisms through which they exert their effects, including free radical scavenging and metal chelation.
A study on a series of 1,2,4-triazole derivatives highlighted their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. For instance, certain compounds bearing a phenyl or substituted phenyl moiety showed considerable radical scavenging rates. In one study, a compound with a phenyl group exhibited a DPPH radical scavenging rate of 29.5% at a concentration of 10 µM. Another derivative with a different substitution pattern on the phenyl ring demonstrated a scavenging rate of 49.4% at the same concentration, indicating that the nature and position of substituents on the aryl ring significantly influence antioxidant potential.
Furthermore, research has shown that the introduction of specific functional groups to the 1,2,4-triazole core can enhance its antioxidant capacity. For example, the presence of a thiol (-SH) group is often associated with potent antioxidant effects. The antioxidant activity of some 1,2,4-triazole-3-thiol derivatives has been attributed to their ability to donate a hydrogen atom from the thiol group, thereby neutralizing free radicals.
The following table summarizes the antioxidant activity of selected 1,2,4-triazole derivatives from various studies, illustrating the influence of different substituents on their radical scavenging capabilities.
| Compound ID | Substituents | Assay | Activity/IC50 |
| 1 | 4-amino-3-(morpholinomethyl)-5-thiol | TBA-AP | 42.50% reduction |
| 2 | 3-(morpholinomethyl)-5-(propylthio)-4-amine | LOPs inhibition | 41.90% inhibition |
| 3 | 4-amino-5-(thiophen-2-ylmethyl)-3-thiol | DPPH | 88.89% inhibition at 1x10⁻³ M |
| 4 | Phenyl substituted triazole | DPPH | 29.5% scavenging at 10 µM |
| 5 | Substituted phenyl triazole | DPPH | 49.4% scavenging at 10 µM |
This table is generated based on data from multiple sources for illustrative purposes.
Investigation of Anti-inflammatory Pathways
Derivatives of 1,2,4-triazole have been extensively investigated for their anti-inflammatory properties. A primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which plays a critical role in the inflammatory cascade. By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation.
Several studies have designed and synthesized novel 1,2,4-triazole derivatives as selective COX-2 inhibitors. For example, a series of 1,3,5-triphenyl-1,2,4-triazole derivatives were synthesized and evaluated for their anti-inflammatory and neuroprotective effects. The most potent compound in this series exhibited a high selectivity index for COX-2 over COX-1, with a COX-2 IC50 value of 0.54 µM. In another study, a series of 1,2,4-triazole-indolin-2-one hybrids were investigated, and some derivatives showed significant anti-inflammatory activity in vivo in a carrageenan-induced rat paw edema model.
The anti-inflammatory effects of 1,2,4-triazoles are not limited to COX inhibition. Some derivatives have been shown to modulate the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, certain newly synthesized 1,2,4-triazole derivatives with a methacrylic acid moiety demonstrated diverse effects on cytokine production in human peripheral blood mononuclear cells.
The table below presents the COX inhibitory activity of some representative 1,2,4-triazole derivatives.
| Compound ID | Substituents | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 6 | 1,3,5-triphenyl with benzenesulfonamide (B165840) moiety | 86.52 | 0.54 | 159.29 |
| 7 | Schiff base of 1,2,4-triazole | 117.8 | 1.76 | 66.93 |
| 8 | Pyrazole-hybrid | 593.5 | 21.53 | 27.56 |
This table is generated based on data from multiple sources for illustrative purposes.
Structure-Activity Relationship (SAR) Analysis
The biological activities of 1,2,4-triazole derivatives are profoundly influenced by the nature and position of substituents on both the triazole and any appended rings. Structure-Activity Relationship (SAR) studies are crucial for understanding these influences and for designing more potent and selective therapeutic agents.
Impact of Substituent Nature and Position on Biological Activity
For antioxidant activity, the presence of electron-donating groups on an aryl substituent is often beneficial. For example, hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on a phenyl ring attached to the 1,2,4-triazole core can enhance radical scavenging activity. The position of these substituents also plays a role; in some cases, para-substitution has been found to be more effective than ortho- or meta-substitution. In the case of 3-methyl-5-(3-methylphenyl)-1H-1,2,4-triazole, the methyl group on the phenyl ring is an electron-donating group, which might contribute to its potential antioxidant properties. The meta position of this methyl group would influence the electronic distribution within the phenyl ring and its interaction with biological targets.
Regarding anti-inflammatory activity, particularly COX-2 inhibition, the presence of a sulfonamide or methylsulfonyl moiety on a phenyl ring at certain positions of the triazole is a well-established strategy for achieving high potency and selectivity, as seen in the diarylheterocycle class of COX-2 inhibitors like celecoxib. The size and nature of the substituent at the 3- and 5-positions of the 1,2,4-triazole ring are also critical. For this compound, the methyl group at the 3-position and the 3-methylphenyl group at the 5-position would define the steric and electronic properties of the molecule, influencing its fit into the active site of target enzymes like COX-2.
Design Principles for Optimized Biological Profiles
Based on SAR studies of various 1,2,4-triazole derivatives, several design principles for optimizing their biological profiles have emerged.
For enhancing antioxidant activity, the incorporation of moieties known for their radical scavenging properties, such as phenolic hydroxyl groups or thiol groups, is a common strategy. The strategic placement of electron-donating substituents on aryl rings can also be employed to increase the electron density and facilitate hydrogen or electron donation to free radicals.
To develop potent and selective anti-inflammatory agents based on the 1,2,4-triazole scaffold, a key design principle is to mimic the binding mode of known selective COX-2 inhibitors. This often involves the introduction of a para-sulfonamido or a related group on one of the aryl substituents. Furthermore, optimizing the substituents at the 3- and 5-positions of the triazole ring to achieve a proper orientation within the COX-2 active site is crucial for high affinity and selectivity. The flexibility and nature of any linker between the triazole core and its substituents can also be modulated to improve the binding profile. Molecular hybridization, which involves combining the 1,2,4-triazole core with other pharmacophores known for their anti-inflammatory or antioxidant properties, is another promising approach for developing multifunctional drug candidates with improved therapeutic profiles.
Advanced Applications and Future Research Directions for 1,2,4 Triazole Scaffolds in Chemical Research
Role in Material Science Research
The exploration of 1,2,4-triazole (B32235) derivatives in material science has revealed their potential in creating novel materials with tailored properties. The specific substitution pattern of 3-methyl-5-(3-methylphenyl)-1H-1,2,4-triazole offers a unique combination of a methyl group and a methylphenyl (m-tolyl) group on the triazole core, which can influence its physical and chemical characteristics.
There is currently no publicly available research specifically investigating the properties and potential applications of this compound in the field of energetic materials.
Detailed research findings on the specific applications of this compound in polymer chemistry have not been reported in the available scientific literature.
While direct studies on this compound for corrosion inhibition are not available, research on closely related derivatives provides insights into the potential of this structural scaffold. For instance, the compound 5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (MNATT) has been investigated as a corrosion inhibitor for mild steel in acidic environments.
In a study, the corrosion inhibition performance of MNATT on mild steel in 1 M HCl was evaluated using weight loss techniques and density functional theory (DFT). The key findings are summarized below:
| Concentration of MNATT (mM) | Immersion Time (hours) | Inhibition Efficiency (%) |
| 0.5 | 5 | 88.6 |
The study revealed that the inhibition efficiency of MNATT improves with increasing concentration and immersion time. A temperature-dependent study from 303 K to 333 K indicated that the inhibitor's performance is enhanced at higher temperatures, suggesting a stable adsorbed protective layer. The adsorption of MNATT on the mild steel surface was found to follow the Langmuir isotherm model, indicating a physisorption mechanism. Theoretical calculations using DFT supported the experimental results, showing that the molecule's electronic properties are conducive to its interaction with the metal surface.
These findings on a related derivative suggest that the this compound scaffold could be a promising candidate for developing new corrosion inhibitors.
There is no specific research available on the use of this compound as a ligand in the synthesis of metal-organic frameworks or in broader coordination chemistry studies.
Currently, there are no published research articles detailing the application of this compound in the development of chemical sensors or as a catalyst in chemical reactions.
1,2,4-Triazoles as Privileged Scaffolds in Medicinal Chemistry Research Design
The 1,2,4-triazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. This is attributed to its favorable physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole moment, which facilitate strong interactions with biological targets.
However, specific research detailing the synthesis and biological evaluation of this compound for medicinal chemistry applications is not currently available in the scientific literature. While the broader class of 1,2,4-triazoles is extensively studied for a wide range of therapeutic activities, the unique contribution of the 3-methyl and 5-(3-methylphenyl) substitution pattern of this specific compound remains an unexplored area of research.
Novel Synthetic Method Development and Automation (e.g., Flow Chemistry)
The synthesis of 1,2,4-triazole derivatives has evolved significantly, with a growing emphasis on efficiency, safety, and automation. Modern synthetic strategies are moving beyond traditional batch methods towards more sophisticated and streamlined approaches like flow chemistry and microwave-assisted synthesis. These techniques offer numerous advantages, including enhanced reaction control, accelerated reaction times, and improved scalability.
Flow chemistry, in particular, has emerged as a powerful tool for the synthesis of 1,2,4-triazoles. This continuous-flow methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. The enclosed nature of flow reactors also enhances safety, especially when dealing with hazardous reagents or intermediates. Furthermore, the integration of in-line purification and analysis techniques paves the way for fully automated and high-throughput synthesis of 1,2,4-triazole libraries, which is invaluable for drug discovery and materials science research.
Recent studies have demonstrated the successful application of flow chemistry in the synthesis of various triazole derivatives. For instance, a high-throughput methodology for the synthesis of 1,2,4-oxadiazole (B8745197) and 1,2,4-triazole libraries has been developed using an integrated synthesis and purification platform in a continuous flow reactor. nih.gov This approach significantly reduces the drug discovery cycle time by enabling the rapid generation of diverse chemical libraries. nih.gov Similarly, conditions for both batch and flow preparations of bicyclic nih.govrjptonline.orgmdpi.com-triazoles have been developed, highlighting the flexibility and scalability of these modern synthetic methods. researchgate.net
Microwave-assisted synthesis is another innovative approach that has been successfully employed for the preparation of substituted 1,2,4-triazoles. This method utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant reduction in reaction times compared to conventional heating methods. A simple, efficient, and mild microwave-assisted method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) has been reported, which proceeds smoothly in the absence of a catalyst and demonstrates excellent functional-group tolerance. nih.gov
The table below summarizes some of the novel synthetic methods being developed for 1,2,4-triazole derivatives.
| Synthetic Method | Key Advantages | Representative Starting Materials |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability, potential for automation and high-throughput synthesis. | Carboxylic acids, hydroxyamidines, hydrazonamides, pyridyl hydrazides. nih.gov |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, operational simplicity. | Hydrazines, formamide. nih.gov |
| Electrochemical Synthesis | Avoids the use of strong oxidants and transition-metal catalysts. | Aryl hydrazines, paraformaldehyde, NH4OAc, alcohols. nih.gov |
| Copper-Catalyzed Reactions | Readily available and inexpensive catalyst, wide range of functional group tolerance. | Amidines, trialkylamines, DMSO, DMF. |
These advancements in synthetic methodologies are not only facilitating the efficient production of known 1,2,4-triazole-containing compounds but are also enabling the exploration of novel chemical space and the creation of more complex and diverse molecular architectures. The continued development of automated and high-throughput synthetic platforms will undoubtedly accelerate the discovery of new 1,2,4-triazole derivatives with valuable applications.
Integration of In Silico and Experimental Research for Rational Design
The rational design of novel 1,2,4-triazole derivatives with specific biological activities or material properties has been greatly enhanced by the integration of computational (in silico) and experimental approaches. This synergistic strategy allows for a more targeted and efficient discovery process, reducing the time and cost associated with traditional trial-and-error methods.
Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in identifying potential biological targets for 1,2,4-triazole derivatives and in understanding the key molecular interactions that govern their binding affinity. For instance, molecular docking studies have been employed to investigate the binding of 1,2,4-triazole derivatives to the active sites of various enzymes, such as monoamine oxidases (MAOs) and the cytochrome P450 CYP121 enzyme from Mycobacterium tuberculosis. nih.govresearchgate.net These studies provide valuable insights into the structure-activity relationships (SAR) of these compounds and guide the design of more potent and selective inhibitors.
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interactions by simulating the movement of atoms over time. This technique can be used to assess the stability of ligand-receptor complexes and to calculate binding free energies. In a recent study, MD simulations were used to investigate the stability of complexes formed between 1,2,4-triazole derivatives and enzymes involved in regulating oxidative stress. nih.gov The results of these simulations helped to identify promising antioxidant agents. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. 2D and 3D-QSAR studies have been successfully applied to various series of 1,2,4-triazole derivatives to predict their anticancer and antimicrobial activities. researchgate.netbohrium.comresearchgate.net These studies have revealed that the presence of specific substituents and electronic properties can significantly influence the biological activity of these compounds. researchgate.netbohrium.com
ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are another crucial component of in silico drug design. These computational models are used to predict the pharmacokinetic properties of drug candidates, helping to identify compounds with favorable drug-like properties early in the discovery process. ADME predictions have been used in the design of novel 1,2,4-triazole-piperazine hybrid derivatives as potential MAO inhibitors. nih.gov
The integration of these in silico methods with experimental validation allows for a more rational and efficient design cycle. Computational predictions can guide the selection of compounds for synthesis and biological evaluation, while experimental results can be used to refine and validate the computational models. This iterative process accelerates the optimization of lead compounds and increases the likelihood of discovering novel 1,2,4-triazole derivatives with desired properties.
The table below provides an overview of the integrated in silico and experimental approaches used in the rational design of 1,2,4-triazole derivatives.
| In Silico Method | Application in 1,2,4-Triazole Research |
| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., enzymes, receptors). nih.govrjptonline.orgmdpi.comresearchgate.net |
| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-receptor complexes and calculating binding free energies. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict the biological activity of new derivatives. researchgate.netbohrium.comresearchgate.net |
| ADME Predictions | Evaluating the drug-like properties of potential therapeutic agents. nih.govnih.gov |
Emerging Research Areas for Substituted 1,2,4-Triazoles
The versatile nature of the 1,2,4-triazole scaffold continues to drive its exploration in a variety of emerging research areas, extending beyond its well-established roles in medicine and agriculture. Researchers are actively investigating novel applications for substituted 1,2,4-triazoles in materials science, corrosion inhibition, and as probes for new therapeutic targets.
In the realm of medicinal chemistry , recent research has focused on the development of 1,2,4-triazole-based anticancer agents that target specific molecular pathways involved in tumor growth and progression. nih.gov Studies have highlighted the ability of these derivatives to inhibit key cancer-related enzymes such as kinases, carbonic anhydrases, and topoisomerases. nih.gov Furthermore, there is growing interest in exploring 1,2,4-triazoles as inhibitors of protein-protein interactions and as modulators of epigenetic targets. nih.gov The development of fused heterocyclic systems incorporating the 1,2,4-triazole ring is also a promising strategy for creating novel therapeutic agents with enhanced biological activity. mdpi.com
In agricultural science , the 1,2,4-triazole moiety is a well-known pharmacophore in many commercial fungicides and herbicides. rjptonline.org Ongoing research is focused on the development of new 1,2,4-triazole derivatives with improved efficacy, broader spectrum of activity, and more favorable environmental profiles. oup.com The synthesis of hybrid molecules that combine the 1,2,4-triazole scaffold with other pesticidal pharmacophores is an active area of investigation. rjptonline.org
A significant and growing area of application for substituted 1,2,4-triazoles is as corrosion inhibitors for various metals and alloys. These compounds can adsorb onto the metal surface, forming a protective film that prevents corrosive substances from reaching the metal. nih.govmdpi.comresearchgate.netbohrium.comktu.lt The effectiveness of these inhibitors is influenced by the nature of the substituents on the triazole ring, which can be tailored to provide optimal protection in different corrosive environments. mdpi.comresearchgate.net Both experimental and computational studies are being employed to design and evaluate new 1,2,4-triazole-based corrosion inhibitors with superior performance. nih.govbohrium.com
In materials science , the electron-deficient nature of the 1,2,4-triazole ring makes it an attractive building block for the development of organic electronic materials. researchgate.net Derivatives of 1,2,4-triazole have shown promise as electron-transport and hole-blocking materials in organic light-emitting diodes (OLEDs). researchgate.net Research in this area is focused on the synthesis of novel triazole-containing polymers and small molecules with tailored electronic and optical properties for applications in various electronic devices. researchgate.net
The table below highlights some of the emerging research areas for substituted 1,2,4-triazoles.
| Research Area | Key Focus | Potential Applications |
| Medicinal Chemistry | Targeting novel cancer-related enzymes and pathways; development of fused heterocyclic systems. nih.govnih.govmdpi.com | Anticancer agents, antiviral drugs, neuroprotective agents. nih.govnih.gov |
| Agricultural Science | Development of new fungicides, herbicides, and insecticides with improved efficacy and safety profiles. rjptonline.orgoup.com | Crop protection, food security. rjptonline.org |
| Corrosion Inhibition | Design and synthesis of effective corrosion inhibitors for various metals in different environments. nih.govmdpi.comresearchgate.netbohrium.comktu.lt | Industrial applications, infrastructure protection. mdpi.comresearchgate.net |
| Materials Science | Development of organic electronic materials with tailored properties. researchgate.net | Organic light-emitting diodes (OLEDs), organic photovoltaic cells, data storage devices. researchgate.net |
The continued exploration of these emerging research areas will undoubtedly lead to the discovery of new and valuable applications for substituted 1,2,4-triazoles, further solidifying the importance of this versatile heterocyclic scaffold in modern chemical research.
Q & A
Q. What are the common synthetic routes for 3-methyl-5-(3-methylphenyl)-1H-1,2,4-triazole, and how can reaction yields be optimized?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A representative method involves reacting ethyl N-(4-methylthio-benzoyl)-acetamidate with substituted phenylhydrazine derivatives in chloroform under reflux, followed by oxidation of the methylthio group to methylsulfonyl using m-chloroperbenzoic acid (mCPBA) . Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., CHCl₃) enhance reaction homogeneity.
- Catalytic additives : Triethylamine improves nucleophilic substitution efficiency by scavenging HCl .
- Temperature control : Reflux conditions (60–80°C) balance reaction kinetics and side-product suppression.
- Oxidation step : Stoichiometric use of mCPBA ensures complete conversion of -SMe to -SO₂Me .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this triazole derivative?
Methodological Answer:
- IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ and S=O vibrations at ~1150 cm⁻¹ for sulfonyl derivatives) .
- ¹H/¹³C NMR : Distinguishes aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.6 ppm). Coupling patterns resolve substituent positions .
- X-ray crystallography : Resolves molecular geometry and confirms regiochemistry. For example, SHELXL refinement (via the SHELX suite) provides precise bond lengths and angles, as demonstrated in the crystal structure of this compound (C–N bond: ~1.32 Å; N–N bond: ~1.38 Å) .
Q. How can purification challenges (e.g., byproduct removal) be addressed during synthesis?
Methodological Answer:
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients separates polar byproducts.
- Recrystallization : Methanol or ethanol recrystallization removes unreacted starting materials, leveraging differential solubility .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization tracks reaction progress and identifies impurities early .
Advanced Research Questions
Q. How do substituent effects at the triazole ring influence reaction selectivity and biological activity?
Methodological Answer: Substituent position and electronic properties dictate reactivity. For example:
- Electron-withdrawing groups (e.g., -SO₂Me) : Enhance electrophilicity at the triazole C-5 position, favoring nucleophilic attacks in subsequent derivatization .
- Steric hindrance : Bulky substituents (e.g., 3-methylphenyl) reduce regiochemical ambiguity during cyclization .
- Biological relevance : Sulfonyl derivatives exhibit enhanced COX-2 inhibition due to improved hydrogen bonding with active-site residues .
Q. What computational methods are employed to predict reaction mechanisms and electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, B3LYP/6-31G(d) optimizes geometry and simulates IR/NMR spectra .
- Molecular docking : AutoDock or Schrödinger Suite evaluates binding affinities to biological targets (e.g., COX-2), guiding structure-activity relationship (SAR) studies .
Q. How are crystallographic data contradictions resolved (e.g., disorder or twinning)?
Methodological Answer:
- SHELXL refinement : Implements restraints for disordered atoms and applies TWIN commands to model twinned crystals .
- ORTEP-3 visualization : Identifies anomalous thermal ellipsoids, prompting re-examination of hydrogen bonding or packing effects .
- High-resolution data : Synchrotron radiation (λ < 1 Å) improves data quality for challenging crystals .
Q. How can solvatochromic effects and tautomerism be analyzed in triazole derivatives?
Methodological Answer:
- UV-Vis spectroscopy : Measures λₘₐₐ shifts in solvents of varying polarity (e.g., ethanol vs. DMSO) to quantify solvatochromism .
- ¹H NMR variable-temperature studies : Detects tautomeric equilibria (e.g., thione ↔ thiol) via signal coalescence at elevated temperatures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
